D-Erythrose-4-13C

Protein NMR Isotope Labeling Structural Biology

D-Erythrose-4-13C is a stable isotope-labeled tetrose carbohydrate, specifically a 13C-enriched analog of D-erythrose where the carbon atom at the fourth position is replaced with the carbon-13 isotope. With a molecular formula of C313CH8O4 and a molecular weight of 121.10 g/mol, it is characterized by a high isotopic enrichment of 99 atom % 13C.

Molecular Formula C4H8O4
Molecular Weight 121.10 g/mol
Cat. No. B12407368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythrose-4-13C
Molecular FormulaC4H8O4
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1
InChIKeyYTBSYETUWUMLBZ-MWBLCDOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythrose-4-13C: A High-Isotopic-Purity C4-Labeled Tetrose Tracer for Quantitative Metabolic Flux and Protein NMR Studies


D-Erythrose-4-13C is a stable isotope-labeled tetrose carbohydrate, specifically a 13C-enriched analog of D-erythrose where the carbon atom at the fourth position is replaced with the carbon-13 isotope . With a molecular formula of C313CH8O4 and a molecular weight of 121.10 g/mol, it is characterized by a high isotopic enrichment of 99 atom % 13C . It is a critical tool for tracing metabolic pathways in the pentose phosphate pathway and the shikimate pathway, as well as for site-selective protein labeling for NMR spectroscopy, and is supplied as a research-use-only product, often as a solution in water .

1 Site-selective protein 13C labeling for NMR dynamics studies
2 Metabolic flux analysis of tetrose carbon fate in biosynthesis
3 Mechanistic studies of carbonyl migration in prebiotic chemistry

Why Unlabeled Erythrose or Other 13C-Isotopomers Cannot Substitute for D-Erythrose-4-13C in Targeted Applications


The substitution of D-Erythrose-4-13C with unlabeled D-erythrose or with alternative 13C isotopomers (such as 1-13C, 2-13C, or 3-13C) leads to a critical loss of analytical specificity and quantitative power. Unlabeled erythrose is indistinguishable from endogenous metabolites, making precise flux quantification impossible. While other 13C-labeled erythrose variants are valuable, they each provide different and non-interchangeable labeling patterns [1]. For instance, in protein NMR studies, the use of a specific erythrose isotopomer is required to achieve the desired selective labeling pattern in amino acid side chains; substituting a 1-13C for a 4-13C isotopomer will result in a completely different set of 13C-incorporation sites, compromising the ability to study specific protein dynamics [1]. The unique C4 labeling position is essential for tracking the carbonyl migration of the C4 carbon in prebiotic chemistry experiments [2], an application where other labeled positions are not directly comparable.

Unlabeled Unlabeled D-erythrose eliminates MS/NMR traceability, making flux analysis or protein labeling uninterpretable.
Uniform label Uniformly 13C4-erythrose introduces complex isotopologue patterns, preventing simplified spectral interpretation and targeted quantification.
13C-glucose 13C-glucose yields a different labeling profile; key aromatic positions (Phe ζ, Trp η2) may remain unlabeled or exhibit low efficiency.
Other isotopologue 1-13C-erythrose tracks a different carbon atom; results cannot be directly compared and may confound pathway deconvolution.

D-Erythrose-4-13C: Quantifiable Performance Advantages Over Unlabeled and Alternative 13C-Isotopomers in Key Research Applications


Superior 13C Incorporation in Tryptophan Residues for NMR Studies Using Erythrose vs. Glucose

In a systematic study of site-selective protein labeling, the use of 13C-enriched erythrose (including the 4-13C isotopomer) as a precursor in bacterial expression systems resulted in significantly enhanced 13C incorporation in specific amino acid side chains compared to the standard method using 13C-enriched glucose. The most notable improvement was for tryptophan, where the 13C incorporation level was at least doubled [1]. This demonstrates that for NMR studies focusing on aromatic side chains, erythrose-based labeling is a superior approach, providing higher signal-to-noise and enabling dynamics studies that are not feasible with conventional glucose labeling.

Trp 13C incorporation
Head-to-head
>100% increase (at least doubled)
Reported doubling of 13C incorporation in tryptophan vs. glucose-based labeling
Enhances NMR sensitivity for Trp dynamics; E. coli expression, NMR quantification
Protein NMR Isotope Labeling Structural Biology

Defined Reaction Kinetics and Product Distribution in Prebiotic Carbonyl Migration Studies

In a study investigating carbonyl migration under plausible prebiotic conditions, 4-13C-erythrose was used to track the movement of the carbonyl group down the four-carbon chain. After 109 hours at 40°C and pH 8.5, the carbonyl migration-epimerization process starting from 1-13C-erythrose resulted in a final reaction mixture containing approximately 10% D-erythrose, 32% D-erythrulose, 18% rac-erythrulose, 4% rac-tetroses, and 10% D-threose [1]. The use of the 4-13C isotopomer was essential for confirming that the migration rates from C1 to C4 are essentially identical to those observed from the C1-labeled isotopomer, and it allowed for easier observation of rac-tetroses in NMR spectra [1]. This quantitative product distribution and kinetic insight are specific to this well-defined chemical system and cannot be extrapolated from unlabeled material or other isotopomers.

Aromatic labeling pattern
Head-to-head
Phe ζ and Trp η2 labeled (vs. absent/low efficiency with glucose)
Unique site-specific labeling simplifies aromatic ring-flip analysis
Bacterial expression; purified protein NMR
Prebiotic Chemistry Origins of Life Reaction Mechanisms

High Isotopic Enrichment (99 atom % 13C) Ensures Minimal Signal Dilution in Tracer Studies

The procurement of D-Erythrose-4-13C is justified by its high and verified isotopic enrichment of 99 atom % 13C at the C4 position . In contrast, using unlabeled D-erythrose (which has a natural abundance of 13C of approximately 1.1%) or a lower-purity labeled isotopomer would significantly dilute the 13C signal, reducing analytical sensitivity and the precision of flux calculations in GC-MS or LC-MS metabolomics experiments . A lower enrichment product would require higher concentrations to achieve the same signal-to-noise ratio, increasing costs and potentially perturbing the biological system under study.

Aliphatic label isolation
Head-to-head
Isolated 13C at Ile β, His β (vs. complex multi-site pattern with glucose)
Enables accurate side-chain dynamics by NMR relaxation, free of dipolar coupling interference
Reported in bacterial protein expression; NMR relaxation analysis
Metabolic Flux Analysis Quantitative Mass Spectrometry Isotope Ratio

Optimized Application Scenarios for D-Erythrose-4-13C Based on Quantifiable Performance Metrics


Quantitative 13C Metabolic Flux Analysis of the Pentose Phosphate and Shikimate Pathways

D-Erythrose-4-13C is the definitive tracer for quantifying metabolic flux through the non-oxidative pentose phosphate pathway (PPP) and the shikimate pathway for aromatic amino acid biosynthesis. Its high isotopic enrichment (99 atom % 13C) enables precise LC-MS or GC-MS based quantification of 13C incorporation into downstream metabolites like sedoheptulose-7-phosphate and aromatic amino acids, providing unambiguous flux data that would be unattainable with unlabeled erythrose due to signal dilution .

NMR Spectroscopy Studies of Protein Side-Chain Dynamics Involving Aromatic Residues

For structural biologists, this compound is a key tool for achieving site-selective 13C labeling of aromatic amino acid side chains, particularly tryptophan, in recombinantly expressed proteins. The erythrose-based labeling strategy, which includes the 4-13C isotopomer, has been shown to at least double the 13C incorporation level in tryptophan compared to conventional glucose labeling [1]. This enhancement is critical for advanced NMR relaxation studies that probe protein dynamics and conformational exchange on the microsecond-millisecond timescale.

Elucidating Reaction Mechanisms in Prebiotic Chemistry and Origins of Life Research

D-Erythrose-4-13C is a validated tracer for investigating carbonyl migration and epimerization kinetics under prebiotic conditions. Its use allows for the tracking of the C4 carbon during these transformations, providing defined product distributions (e.g., ~32% D-erythrulose and ~18% rac-erythrulose after 109 h at pH 8.5) [2]. This level of quantitative detail is essential for constructing accurate models of prebiotic sugar chemistry and is a capability not offered by unlabeled or other 13C isotopomers.

Internal Standard for Absolute Quantitation of Erythrose-4-Phosphate in Metabolomics

In targeted metabolomics, D-Erythrose-4-13C can serve as a superior internal standard for the accurate quantification of erythrose-4-phosphate (E4P) in biological matrices. Its high isotopic enrichment ensures a distinct mass shift (+1 Da) from the endogenous metabolite, allowing for precise quantitation by isotope dilution mass spectrometry (IDMS) . This application leverages the compound's high purity and defined molecular weight to correct for sample preparation losses and matrix effects, leading to more reliable data in biomarker discovery and metabolic disease research.

Application
Selection Property
Validation Focus
High-sensitivity Trp dynamics by NMR
Reported >2x 13C incorporation into tryptophan vs glucose
Tryptophan side-chain motion and ligand binding studies
Aromatic ring-flip analysis
Site-specific labeling of Phe ζ and Trp η2
Ring-flip rate measurement; simplified spectral interpretation
Aliphatic side-chain dynamics
Isolated 13C labels on Ile β and His β
Quantitative NMR relaxation without 13C-13C coupling interference
Prebiotic/mechanistic tetrose chemistry
Position-specific C4 13C for carbon fate tracking
Deconvolution of carbonyl migration and epimerization pathways

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